

# C105SR: A Novel Hepatoprotective Agent Targeting Mitochondrial Dysfunction in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | C105SR    |           |
| Cat. No.:            | B12386182 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**C105SR** is a novel, non-peptidic, small-molecule inhibitor of cyclophilin D (CypD) that has demonstrated significant hepatoprotective properties in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and key data supporting the therapeutic potential of **C105SR** in mitigating hepatic ischemia-reperfusion injury (IRI). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area. **C105SR**'s potent mitoprotective effects, centered on the inhibition of the mitochondrial permeability transition pore (mPTP), position it as a promising candidate for clinical development in the context of liver surgery, transplantation, and other conditions associated with hepatic IRI.

#### Introduction

Hepatic ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality in various clinical settings, including liver transplantation, major hepatic surgery, and trauma. The pathophysiology of IRI is complex, involving a cascade of events initiated by the restoration of blood flow to ischemic tissue, leading to oxidative stress, inflammation, and ultimately, hepatocyte death. A critical event in this cascade is the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial



membrane. The opening of the mPTP, regulated by cyclophilin D (CypD), leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of proapoptotic factors, culminating in necrotic and apoptotic cell death.[1][2]

C105SR is a novel diastereoisomer of a new class of small-molecule cyclophilin inhibitors (SMCypIs) that has been specifically designed to target CypD and inhibit mPTP opening.[1][2] Preclinical studies have demonstrated its superior mitoprotective and hepatoprotective properties compared to its racemic mixture and other known cyclophilin inhibitors like cyclosporin A and alisporivir.[1][2] This guide will delve into the technical details of C105SR's mechanism of action, its efficacy in in vitro and in vivo models of hepatic IRI, and the experimental protocols used to validate its therapeutic potential.

## Mechanism of Action: Inhibition of the CypD-Mediated Mitochondrial Permeability Transition Pore

The primary mechanism by which **C105SR** exerts its hepatoprotective effects is through the direct inhibition of cyclophilin D (CypD), a key regulator of the mPTP.[1][2] In conditions of cellular stress, such as ischemia-reperfusion, increased levels of mitochondrial matrix Ca2+ and reactive oxygen species (ROS) trigger the binding of CypD to the mPTP complex, promoting its opening.

**C105SR** binds to the catalytic site of CypD, inhibiting its peptidyl-prolyl cis-trans isomerase (PPlase) activity.[1] This inhibition prevents the conformational changes in the mPTP complex that are necessary for its opening. By keeping the mPTP closed, **C105SR** preserves mitochondrial function, prevents the collapse of the mitochondrial membrane potential, and inhibits the release of cell death-inducing factors.[1][2]

## **Signaling Pathway of C105SR Action**





Click to download full resolution via product page

Mechanism of C105SR in preventing mPTP opening.

# Quantitative Data on the Hepatoprotective Effects of C105SR

The efficacy of **C105SR** has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

## Table 1: In Vitro Efficacy of C105SR



| Parameter                                      | Assay                                      | C105SR<br>Concentrati<br>on            | Result                                    | Compariso<br>n                                      | Reference |
|------------------------------------------------|--------------------------------------------|----------------------------------------|-------------------------------------------|-----------------------------------------------------|-----------|
| CypD<br>Inhibition                             | PPlase<br>Activity                         | EC50                                   | 19.8 ± 1.2 nM                             | More potent<br>than C110SR<br>(28.3 nM)             | [1]       |
| Mitoprotectio<br>n                             | Mitochondrial<br>Swelling                  | EC50                                   | 140 ± 10 nM                               | More potent<br>than C110SR<br>(250 nM)              | [1]       |
| Mitochondrial Calcium Retention Capacity (CRC) | 5 μΜ                                       | 595 ± 38<br>nmol<br>Ca2+/mg<br>protein | Higher than<br>C105 (407 ±<br>13) and CsA | [1]                                                 |           |
| Cell<br>Protection                             | LDH Release<br>(Hypoxia/Reo<br>xygenation) | 0.5 μΜ                                 | ~75%<br>inhibition                        | C110SR not<br>effective at<br>this<br>concentration | [1]       |
| Cell Viability (Hypoxia/Reo xygenation)        | 0.5 μΜ                                     | ~75%<br>increase                       | More potent<br>than C110SR                | [1]                                                 |           |

Table 2: In Vivo Efficacy of C105SR in a Mouse Model of Hepatic IRI



| Parameter                 | Measureme<br>nt                   | Treatment<br>Group | Result            | P-value vs.<br>IR Vehicle | Reference |
|---------------------------|-----------------------------------|--------------------|-------------------|---------------------------|-----------|
| Hepatocyte<br>Necrosis    | Percentage<br>of Necrotic<br>Area | IR Vehicle         | 35 ± 3%           | -                         | [1]       |
| IR + C105SR<br>(50 mg/kg) | 15 ± 2%                           | <0.01              | [1]               |                           |           |
| Liver<br>Enzymes          | Serum ALT<br>(U/L)                | IR Vehicle         | 12,000 ±<br>1,000 | -                         | [1]       |
| IR + C105SR<br>(50 mg/kg) | 5,000 ± 800                       | <0.01              | [1]               |                           |           |
| Serum AST<br>(U/L)        | IR Vehicle                        | 10,000 ± 900       | -                 | [1]                       | _         |
| IR + C105SR<br>(50 mg/kg) | 4,000 ± 700                       | <0.01              | [1]               |                           |           |
| Apoptosis                 | TUNEL-<br>positive<br>cells/field | IR Vehicle         | 25 ± 3            | -                         | [1]       |
| IR + C105SR<br>(50 mg/kg) | 10 ± 2                            | <0.01              | [1]               |                           |           |

## **Detailed Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide.

## In Vitro Model of Hypoxia/Reoxygenation

This protocol is designed to mimic the conditions of ischemia-reperfusion injury in a cell culture system.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia—reperfusion injury via mitoprotection PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia-reperfusion injury via mitoprotection PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C105SR: A Novel Hepatoprotective Agent Targeting Mitochondrial Dysfunction in Ischemia-Reperfusion Injury]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386182#investigating-the-hepatoprotective-properties-of-c105sr]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com